molecular formula C10H11N3O4S B3006175 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 704875-77-4

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No. B3006175
M. Wt: 269.28
InChI Key: SPVAPRPWSANMJL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, also known as DTQS, is a synthetic compound that has been widely used in scientific research due to its unique properties. DTQS is a sulfonamide derivative of quinazoline, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. DTQS has gained attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been extensively used in scientific research due to its potential applications in drug discovery and development. It has been shown to have activity against a variety of biological targets, including enzymes and receptors. 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been investigated as a potential treatment for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool compound to study the function of various biological targets.

Mechanism Of Action

The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors. 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to inhibit the activity of several kinases, including PI3K and mTOR. It has also been shown to bind to the A2A adenosine receptor, which is involved in the regulation of inflammation and immune function.

Biochemical And Physiological Effects

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of diseases such as arthritis and inflammatory bowel disease. In addition, 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. In addition, it has a wide range of potential applications, making it a versatile tool compound. However, there are also limitations to its use. 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. One potential area of investigation is the development of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide derivatives with improved solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide and its potential applications in the treatment of various diseases. Finally, 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide could be used as a tool compound to study the function of specific biological targets, which could lead to the discovery of new therapeutic targets.

Synthesis Methods

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with dimethylamine and sulfamic acid. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane, and the product is purified using column chromatography. The yield of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can vary depending on the reaction conditions, but it is typically around 50%.

properties

IUPAC Name

1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-12-8-4-3-6(18(11,16)17)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3,(H2,11,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVAPRPWSANMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

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